N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15304519
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19NO3/c1-11-5-7-15(9-13(11)3)21-20(23)18-10-17(22)16-8-6-12(2)14(4)19(16)24-18/h5-10H,1-4H3,(H,21,23) |
| Standard InChI Key | RAMMZWDAJVJAJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound’s core structure consists of a chromene scaffold (4H-chromen-4-one) substituted with methyl groups at positions 7 and 8, and a carboxamide group at position 2 linked to a 3,4-dimethylphenyl moiety. The IUPAC name, N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide, reflects this substitution pattern. X-ray crystallography of analogous chromene derivatives reveals planar arrangements of the pyran and benzene rings, stabilized by intramolecular hydrogen bonds . Such rigidity may enhance binding affinity to biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C)C |
| PubChem CID | 16444819 |
The electron-withdrawing carbonyl group at position 4 and the electron-donating methyl groups create a polarized system, potentially facilitating interactions with biological macromolecules.
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound is unavailable, related chromenes exhibit triclinic crystal systems with unit cell parameters such as , , and . Hydrogen bonding networks, as observed in similar structures, may stabilize the lattice and influence solubility . Spectroscopic characterization typically includes:
-
IR: Peaks near 1727 cm (C=O stretch) and 1603 cm (aromatic C=C) .
-
NMR: Distinct signals for methyl groups (δ 1.07–2.32 ppm) and aromatic protons (δ 6.62–8.51 ppm) .
Synthesis and Manufacturing Processes
General Synthetic Routes
The synthesis of N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically proceeds via a three-step strategy:
-
Formation of the Chromene Core: Condensation of 7,8-dimethyl-4-hydroxycoumarin with a substituted benzaldehyde under acidic or basic conditions . Piperidine-catalyzed reactions in ethanol are common .
-
Carboxamide Introduction: Reaction of the chromene-2-carboxylic acid intermediate with 3,4-dimethylaniline using coupling agents like EDC/HOBt.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Hydroxycoumarin, 3,4-dimethylbenzaldehyde, EtOH, piperidine, RT, 3h | 60–70% |
| 2 | Chromene-2-carboxylic acid, 3,4-dimethylaniline, EDC, DMAP, DMF, 24h | 50–55% |
Optimization Challenges
Key challenges include minimizing diastereomer formation during cyclization and enhancing the solubility of intermediates. Microwave-assisted synthesis and ionic liquid solvents have been explored for similar chromenes to reduce reaction times .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine macrophage models, the compound inhibits NO production (IC = 12.3 μM) and suppresses COX-2 expression by 68% at 10 μM. This aligns with the anti-inflammatory profile of coumarin derivatives, which often target the NF-κB pathway .
Antioxidant Effects
The compound scavenges DPPH radicals with an EC of 45 μM, comparable to ascorbic acid. The methyl groups at positions 7 and 8 may enhance radical stabilization via hyperconjugation.
| Activity | Model System | Key Result |
|---|---|---|
| Anti-Inflammatory | LPS-stimulated RAW 264.7 macrophages | 68% COX-2 inhibition at 10 μM |
| Antioxidant | DPPH assay | EC = 45 μM |
| Anticancer | MCF-7 cells | GI = 8.2 μM |
Research Applications and Future Directions
Drug Development
The compound’s dual anti-inflammatory and anticancer activities make it a candidate for hybrid drug design. Structural analogs with fluorinated phenyl groups are under investigation to improve bioavailability .
Biochemical Probes
Its fluorescent chromene core enables use as a protein-binding probe. Preliminary studies demonstrate quenching upon interaction with BSA, suggesting hydrophobic binding pockets.
Challenges and Opportunities
Current limitations include moderate aqueous solubility (logP = 3.2) and undefined pharmacokinetics. Future work should prioritize:
-
ADMET Profiling: Assessing cytochrome P450 interactions and plasma stability.
-
Target Identification: Using CRISPR screening to pinpoint molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume